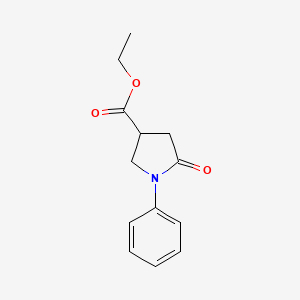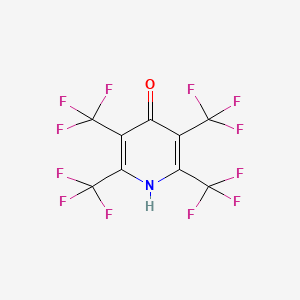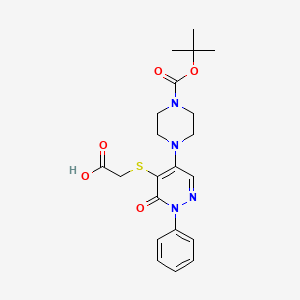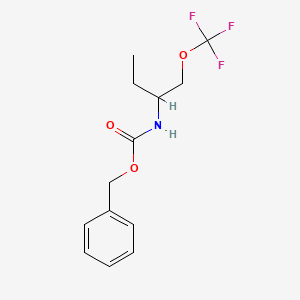
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyridines are a class of organic compounds with the formula C5H5N. They are characterized by a 6-membered aromatic ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of hydrazones with α,β-unsaturated carbonyl compounds in a process known as the Knorr Pyrazole Synthesis . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,3-dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis
Both pyrazoles and pyridines are aromatic compounds, meaning they have a cyclic ring of atoms with a delocalized π electron system. This gives them stability and unique chemical properties. The presence of nitrogen in the ring also makes them heterocyclic compounds .Chemical Reactions Analysis
Pyrazoles and pyridines can undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position . Pyridines can undergo electrophilic substitution reactions at the 3-position, due to the electron-donating effect of the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles and pyridines can vary depending on their specific structure. In general, they are polar compounds due to the presence of nitrogen. They are also relatively stable due to their aromaticity .科学研究应用
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine is widely used in scientific research, as it has a wide range of applications in organic synthesis, medical research, and other scientific disciplines. In organic synthesis, this compound is used as a reagent in various reactions, such as the synthesis of polymers and heterocyclic compounds. In medical research, this compound is used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects. This compound is also used in the synthesis of agrochemicals, and in the study of the mechanisms of action of various compounds.
作用机制
- One study investigated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including 3-Chloro-2-(1H-pyrazol-4-yl)pyridine. Compound 13 from this series displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate .
- A molecular docking study suggested that compound 13 interacts with Lm-PTR1 (a potential target), which could justify its antileishmanial activity .
Target of Action
实验室实验的优点和局限性
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine has a wide range of advantages for use in lab experiments. The compound has low toxicity and a low melting point, making it an ideal reagent for a variety of chemical reactions. This compound is also highly soluble in water, making it easy to use in a variety of solutions. Additionally, this compound has a wide range of biochemical and physiological effects, making it useful in the study of various biological processes. However, this compound is also limited in its use in lab experiments, as it is not stable in acidic solutions and can easily be oxidized by air.
未来方向
The use of 3-Chloro-2-(1H-pyrazol-4-yl)-pyridine in scientific research is an active area of research, and there are a number of potential future directions. One potential future direction is the use of this compound in the development of new drugs and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanisms of action. Furthermore, this compound could be used in the development of new materials and technologies, as well as in the study of the mechanisms of action of various compounds. Finally, this compound could be used in the development of new agrochemicals, as well as in the study of the mechanisms of action of various compounds.
合成方法
3-Chloro-2-(1H-pyrazol-4-yl)-pyridine can be synthesized through a variety of methods, including the reaction of pyridine with a chloroformate ester, the reaction of pyridine with a haloformic acid, and the reaction of pyridine with a chloroformic acid. The reaction of pyridine with a chloroformate ester is the most common method for this compound synthesis. In this reaction, a pyridine molecule is reacted with a chloroformate ester, such as ethyl chloroformate, to form a chloroformate intermediate. This intermediate then reacts with a pyrazole group to form this compound.
安全和危害
属性
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDUHJQVZMAOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)


![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)